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Cat. No.: B13904147 Get Quote

Introduction:

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central

nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. Its

location makes it a prime target for autoimmune attacks in demyelinating diseases such as

Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD). The human

MOG (89-113) peptide fragment, with the amino acid sequence

RFSDEGGFTCFFRDHSYQEEAAMEL, has been identified as a potential T-cell epitope,

particularly in individuals expressing the HLA-DR2 allele, which is genetically linked to MS

susceptibility. This technical guide provides an in-depth overview of Human MOG (89-113), its

role in experimental models of demyelinating diseases, and relevant experimental protocols for

researchers, scientists, and drug development professionals.

Quantitative Data on MOG Peptides in
Demyelinating Disease Models
While specific quantitative data for the Human MOG (89-113) peptide is limited in publicly

available literature, the following tables summarize key data for the more extensively studied

MOG (35-55) peptide, which serves as a benchmark for encephalitogenicity in Experimental

Autoimmune Encephalomyelitis (EAE) models. This data provides a comparative context for

researchers investigating other MOG-derived peptides.

Table 1: Binding Affinity of MOG Peptides to MHC Class II Alleles
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Peptide MHC Allele
Binding Affinity
(IC50, nM)

Reference

Human MOG (89-113) HLA-DRB115:01 Data Not Available -

Human MOG (35-55) HLA-DRB115:01 Data Not Available -

Mouse MOG (35-55) I-Ab ~500 [1]

Human MOG (97-108) HLA-DRB1*04:01
High Affinity (Specific

IC50 not stated)
[2]

Note: The binding affinity of peptides to MHC molecules is a crucial determinant of their

immunogenicity. Lower IC50 values indicate stronger binding.

Table 2: Encephalitogenic Activity of MOG Peptides in EAE Models

Peptide
Animal
Model

Mean Max.
Score

Day of
Onset

Incidence Reference

Human MOG

(89-113)

C57BL/6

Mice

Data Not

Available

Data Not

Available

Data Not

Available
-

Mouse MOG

(35-55)

C57BL/6

Mice
2.5 - 3.5 9 - 14 days 80-100% [3]

Mouse MOG

(40-54)

C57BL/6

Mice
2 - 4 14 - 16 days 80% [4][5]

Mouse MOG

(44-54)

C57BL/6

Mice
<1 >19 days 30%

Note: EAE clinical scores are typically graded on a scale of 0 to 5, where 0 is no disease and 5

is moribund or dead. Higher scores indicate more severe disease.

Experimental Protocols
Detailed below are standardized protocols for key experiments relevant to the study of Human

MOG (89-113) in the context of demyelinating diseases. While these protocols often utilize the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5801066/
https://pubmed.ncbi.nlm.nih.gov/11739534/
https://academic.oup.com/brain/article/122/11/2089/377263
https://pubmed.ncbi.nlm.nih.gov/12023398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2175388/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13904147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


more common MOG (35-55) peptide, they can be adapted for use with MOG (89-113).

Induction of Experimental Autoimmune
Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice, a widely used model for

chronic MS.

Materials:

Human MOG (89-113) peptide (or other MOG peptide)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Phosphate-Buffered Saline (PBS), sterile

Female C57BL/6 mice, 8-12 weeks old

Syringes and needles

Procedure:

Antigen Emulsion Preparation:

Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.

Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA

(containing 4 mg/mL M. tuberculosis).

Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a

thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed

in water.

Immunization (Day 0):
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Inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA

emulsion (total of 200 µL per mouse).

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

Second PTX Injection (Day 2):

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

Clinical Scoring:

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

Score the mice according to the following scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund or dead

T-Cell Proliferation Assay
This assay measures the proliferation of MOG-specific T-cells in response to antigen

stimulation.

Materials:

Spleen and lymph nodes from immunized mice

Human MOG (89-113) peptide
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RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and

penicillin/streptomycin

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

96-well cell culture plates

Procedure:

Cell Isolation:

At a desired time point post-immunization (e.g., day 10-12), euthanize the mice and

aseptically remove the spleen and draining lymph nodes.

Prepare single-cell suspensions by mechanical dissociation through a cell strainer.

Lyse red blood cells from the spleen using an ACK lysis buffer.

Wash the cells and resuspend in complete RPMI-1640 medium.

Cell Culture and Stimulation:

Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

Add Human MOG (89-113) peptide to the wells at various concentrations (e.g., 0.1, 1, 10,

20 µg/mL).

Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

Proliferation Measurement:

Using [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an

additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated

radioactivity using a scintillation counter.
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Using Non-Radioactive Methods: Follow the manufacturer's instructions for the specific

proliferation assay kit being used. This typically involves adding a labeling reagent and

then detecting its incorporation using an antibody-based colorimetric or fluorometric

method.

Cytokine Profiling
This protocol is for measuring the production of cytokines by MOG-stimulated T-cells, which

provides insight into the nature of the immune response (e.g., Th1, Th2, or Th17).

Materials:

Supernatants from the T-cell proliferation assay

Cytokine ELISA kits (e.g., for IFN-γ, IL-4, IL-17) or a multiplex cytokine assay system

Procedure:

Sample Collection:

After the 72-hour incubation period in the T-cell proliferation assay, centrifuge the 96-well

plates and carefully collect the cell culture supernatants.

Cytokine Measurement (ELISA):

Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight

at 4°C.

Wash the plate and block with a suitable blocking buffer.

Add the collected supernatants and a standard curve of the recombinant cytokine to the

plate and incubate.

Wash the plate and add the detection antibody.

Wash again and add the enzyme-conjugated secondary antibody.

Add the substrate and stop the reaction.
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Read the absorbance at the appropriate wavelength and calculate the cytokine

concentrations based on the standard curve.

Cytokine Measurement (Multiplex Assay):

Follow the manufacturer's protocol for the specific multiplex assay system being used.

This typically involves incubating the supernatants with beads coated with antibodies

against multiple cytokines, followed by detection with fluorescently labeled secondary

antibodies.

Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involved

in the study of Human MOG (89-113).
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Caption: T-Cell Activation Signaling Pathway.
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Caption: EAE Induction Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC
[pmc.ncbi.nlm.nih.gov]

2. T cell epitopes of human myelin oligodendrocyte glycoprotein identified in HLA-DR4
(DRB1*0401) transgenic mice are encephalitogenic and are presented by human B cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. academic.oup.com [academic.oup.com]

4. The human T cell response to myelin oligodendrocyte glycoprotein: a multiple sclerosis
family-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic
encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Human MOG (89-113): A Technical Guide for
Researchers in Demyelinating Diseases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13904147#human-mog-89-113-and-its-relevance-to-
demyelinating-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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